5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Description
The compound “5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C22H21ClFN3O3S . It has an average mass of 461.937 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a sulfanyl group, an imidazoquinazolinone group, and a benzyl group with chloro and fluoro substituents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 461.937 Da . Unfortunately, the specific physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not available in the current resources.Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and characterized for their antimicrobial activities against a range of bacteria and fungi. For example, a study on polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of these compounds in developing new antimicrobial agents (Li Shi et al., 2013).
Anti-inflammatory and Antiproliferative Activities
Another research avenue for quinazolinone derivatives involves evaluating their anti-inflammatory and antiproliferative effects. Fluorine-substituted quinazolinone derivatives have shown potential inhibitory effects on inflammation and cell proliferation, suggesting their application in the treatment of inflammatory diseases and cancer (Yue Sun et al., 2019).
Cytotoxic Activity Against Cancer Cells
The synthesis and evaluation of imidazoquinazoline derivatives have revealed compounds with notable cytotoxic activity against cancer cell lines, such as the human mammary carcinoma cell line MCF7. These findings support the role of quinazolinone derivatives in cancer research, with some compounds adhering to the “rule of five” for drug-like properties (Hanan H. Georgey, 2014).
Antiviral Activities
Research on quinazolinone derivatives has also extended into the antiviral domain, with some compounds being synthesized and evaluated for their activity against various respiratory and biodefense viruses. This research suggests the potential of quinazolinone derivatives in contributing to the development of new antiviral therapies (P. Selvam et al., 2007).
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c1-11(2)19-21(28)26-20-12-8-17(29-3)18(30-4)9-16(12)25-22(27(19)20)31-10-13-14(23)6-5-7-15(13)24/h5-9,11,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICHUYYXUDLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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